molecular formula C10H16ClN3 B13249000 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride CAS No. 1192191-43-7

1-(Pyridin-4-yl)-1,4-diazepane hydrochloride

Cat. No.: B13249000
CAS No.: 1192191-43-7
M. Wt: 213.71 g/mol
InChI Key: PXYGFLICCOHKMB-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1,4-diazepane hydrochloride is a chemical compound that features a pyridine ring attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane under controlled conditions. One common method includes the use of pyridin-4-ylamine and 1,4-diazepane in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-4-yl)-1,4-diazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)-1,4-diazepane hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1192191-43-7

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

1-pyridin-4-yl-1,4-diazepane;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;/h2-3,5-6,11H,1,4,7-9H2;1H

InChI Key

PXYGFLICCOHKMB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2.Cl

Origin of Product

United States

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